N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methylphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the dimethoxyphenyl and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties and reactivity.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties or enabling new applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic applications.
Medicine: Its unique structure could make it a potential drug candidate for treating various diseases, pending further research on its efficacy and safety.
Industry: The compound could be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms and identify the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in various applications, including oral care products.
Domiphen bromide: Another antimicrobial agent with similar applications to cetylpyridinium chloride.
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of functional groups and potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies and applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-16-7-9-17(10-8-16)24-27-25(34-28-24)19-11-12-22(31)29(14-19)15-21(30)26-13-18-5-4-6-20(32-2)23(18)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNEUMSMSVEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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